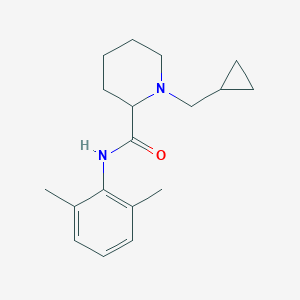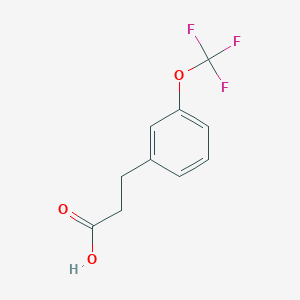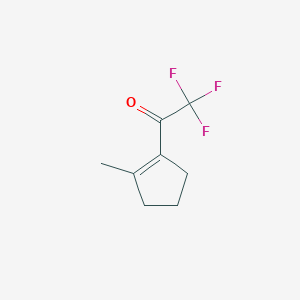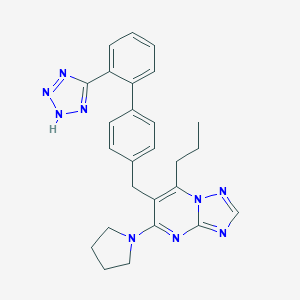
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- involves the inhibition of various enzymes and receptors in the body. This compound has been found to inhibit the activity of various kinases, which play a crucial role in the development and progression of cancer.
Effets Biochimiques Et Physiologiques
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- has been found to exhibit various biochemical and physiological effects in the body. This compound has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- in lab experiments include its potent activity against various diseases, its ability to inhibit the activity of various enzymes and receptors, and its well-established synthesis method. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to determine its optimal dosage and administration.
Orientations Futures
There are several future directions for the research on (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-. These include the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as agriculture and environmental science, and the determination of its optimal dosage and administration for use in clinical trials. Additionally, further research is needed to investigate the potential side effects and toxicity of this compound.
Méthodes De Synthèse
The synthesis of (1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- involves the reaction of 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)-1,2,4-triazolo[1,5-a]pyrimidine with various reagents such as acid chlorides, aldehydes, and ketones. The synthesis of this compound has been optimized to improve its yield and purity.
Applications De Recherche Scientifique
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- has been studied extensively for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has been found to exhibit potent activity against various diseases such as cancer, inflammation, and neurological disorders.
Propriétés
Numéro CAS |
168152-86-1 |
|---|---|
Nom du produit |
(1,2,4)Triazolo(1,5-a)pyrimidine, 7-propyl-5-(1-pyrrolidinyl)-6-((2'-(1H-tetrazol-5-yl)(1,1'-biphenyl)4-yl)methyl)- |
Formule moléculaire |
C26H27N9 |
Poids moléculaire |
465.6 g/mol |
Nom IUPAC |
7-propyl-5-pyrrolidin-1-yl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C26H27N9/c1-2-7-23-22(25(34-14-5-6-15-34)29-26-27-17-28-35(23)26)16-18-10-12-19(13-11-18)20-8-3-4-9-21(20)24-30-32-33-31-24/h3-4,8-13,17H,2,5-7,14-16H2,1H3,(H,30,31,32,33) |
Clé InChI |
ALPWHNOWURKVDX-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=NC2=NC=NN12)N3CCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
SMILES canonique |
CCCC1=C(C(=NC2=NC=NN12)N3CCCC3)CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6 |
Autres numéros CAS |
168152-86-1 |
Synonymes |
2-propyl-4-pyrrolidin-1-yl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]me thyl]-1,5,7,9-tetrazabicyclo[4.3.0]nona-2,4,6,8-tetraene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




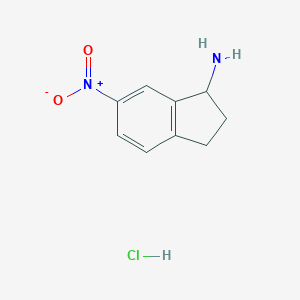
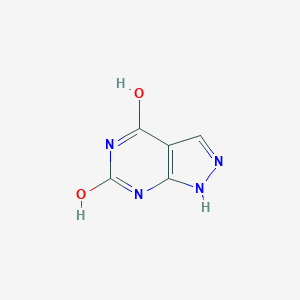
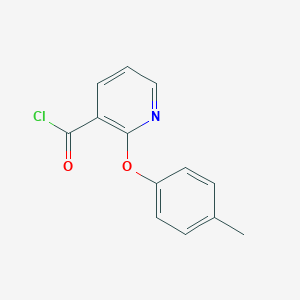
![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

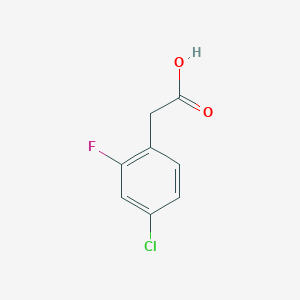
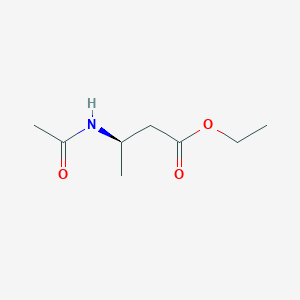
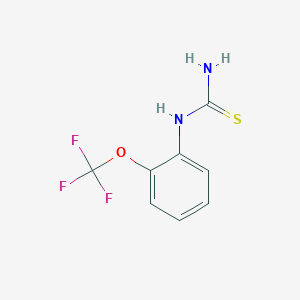
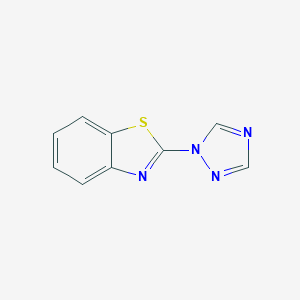
![3-[(4-Chlorophenyl)sulfonyl]-4-methylthiophene](/img/structure/B66702.png)
